molecular formula C11H20N2O4 B14039729 (2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid

(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid

Cat. No.: B14039729
M. Wt: 244.29 g/mol
InChI Key: HPPQECVSSDFULJ-HTQZYQBOSA-N
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Description

(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid is a chiral compound that belongs to the class of piperazine derivatives. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid typically involves the protection of the amino group of piperazine with a tert-butoxycarbonyl (Boc) group

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes and proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2R,5R)-4-(tert-butoxycarbonyl)-5-ethylpiperazine-2-carboxylic acid
  • (2R,5R)-4-(tert-butoxycarbonyl)-5-isopropylpiperazine-2-carboxylic acid

Uniqueness

What sets (2R,5R)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of the methyl group at the 5-position. This unique structure allows for selective interactions with biological targets, making it a valuable intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

(2R,5R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C11H20N2O4/c1-7-5-12-8(9(14)15)6-13(7)10(16)17-11(2,3)4/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8-/m1/s1

InChI Key

HPPQECVSSDFULJ-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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